molecular formula C8H9N5 B12114602 3-Hydrazino-6-pyrrol-1-ylpyridazine

3-Hydrazino-6-pyrrol-1-ylpyridazine

Katalognummer: B12114602
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: HYSIVXUVNJGOSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazino-6-pyrrol-1-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with hydrazino and pyrrol groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of nitrogen atoms in the pyridazine ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazino-6-pyrrol-1-ylpyridazine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydrazino-6-pyrrol-1-ylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrazine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyridazine oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Hydrazino-6-pyrrol-1-ylpyridazine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydrazino-6-pyrrol-1-ylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridazine ring’s unique electronic properties allow it to interact with various biological pathways, modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine

Comparison: 3-Hydrazino-6-pyrrol-1-ylpyridazine stands out due to its unique combination of hydrazino and pyrrol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced potential for drug discovery and material science applications .

Eigenschaften

Molekularformel

C8H9N5

Molekulargewicht

175.19 g/mol

IUPAC-Name

(6-pyrrol-1-ylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C8H9N5/c9-10-7-3-4-8(12-11-7)13-5-1-2-6-13/h1-6H,9H2,(H,10,11)

InChI-Schlüssel

HYSIVXUVNJGOSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.